Alanosine

Description

Alanosine is an amino acid analogue and antibiotic derived from the bacterium Streptomyces alanosinicus with antimetabolite and potential antineoplastic activities. L-alanosine inhibits adenylosuccinate synthetase, which converts inosine monophospate (IMP) into adenylosuccinate, an intermediate in purine metabolism. L-alanosine-induced disruption of de novo purine biosynthesis is potentiated by methylthioadenosine phosphorylase (MTAP) deficiency. The clinical use of this agent may be limited by its toxicity profile. MTAP is a key enzyme in the adenine and methionine salvage pathways.

Properties

Key on ui mechanism of action |

L-alanosine inhibits adenylosuccinate synthetase, which converts inosine monophospate (IMP) into adenylosuccinate, an intermediate in purine metabolism. L-alanosine-induced disruption of de novo purine biosynthesis is potentiated by methylthioadenosine phosphorylase (MTAP) deficiency. |

|---|---|

CAS No. |

5854-93-3 |

Molecular Formula |

C3H7N3O4 |

Molecular Weight |

149.11 g/mol |

IUPAC Name |

(2S)-2-azaniumyl-3-[hydroxy(nitroso)amino]propanoate |

InChI |

InChI=1S/C3H7N3O4/c4-2(3(7)8)1-6(10)5-9/h2,10H,1,4H2,(H,7,8)/t2-/m0/s1 |

InChI Key |

MLFKVJCWGUZWNV-REOHCLBHSA-N |

Isomeric SMILES |

C([C@@H](C(=O)O)N)[N+](=NO)[O-] |

Canonical SMILES |

C(C(C(=O)O)N)[N+](=NO)[O-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

SDX102; SDX-102; SDX 102; alanosine; L-alanosine. |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Alanosine: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-Alanosine is a natural antimetabolite and antibiotic produced by Streptomyces alanosinicus. It functions as a potent inhibitor of de novo purine biosynthesis, a pathway crucial for the synthesis of nucleotides required for DNA and RNA replication. This guide provides a detailed technical overview of Alanosine's mechanism of action, focusing on its enzymatic targets, metabolic consequences, and the rationale for its selective antitumor activity. Quantitative data, detailed experimental protocols, and pathway visualizations are presented to offer a comprehensive resource for research and development.

Core Mechanism of Action: Inhibition of Purine Biosynthesis

This compound is a pro-drug that, once inside the cell, is converted to its active metabolite, L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide (alanosyl-AICOR).[1][2] This conversion is a critical step for its cytotoxic activity. The primary mechanism of action of this compound is the potent inhibition of two key enzymes in the de novo purine synthesis pathway.

Primary Target: Adenylosuccinate Synthetase (ADSS)

The principal target of this compound's active metabolite is adenylosuccinate synthetase (ADSS).[3][4][5][6] This enzyme catalyzes the first committed step in the synthesis of adenosine monophosphate (AMP) from inosine monophosphate (IMP), a crucial branch point in purine metabolism.[3][7] Alanosyl-AICOR acts as a powerful inhibitor of ADSS, effectively halting the conversion of IMP to adenylosuccinate.[1][2] This blockade leads to a significant depletion of the intracellular pools of AMP, and subsequently, adenosine diphosphate (ADP) and adenosine triphosphate (ATP).[4] The parent compound, L-Alanosine, has a very weak affinity for ADSS, underscoring the necessity of its intracellular conversion to the active metabolite.[2]

Secondary Target: Adenylosuccinate Lyase (ADSL)

In addition to its potent effect on ADSS, alanosyl-AICOR also acts as a competitive inhibitor of adenylosuccinate lyase (ADSL).[8][9] ADSL is another bifunctional enzyme in the purine synthesis pathway, responsible for two distinct reactions: the conversion of succinylaminoimidazole carboxamide ribotide (SAICAR) to aminoimidazole carboxamide ribotide (AICAR) and the conversion of adenylosuccinate to AMP.[9] By inhibiting ADSL, this compound's metabolite further disrupts the synthesis of AMP.

The Principle of Synthetic Lethality in MTAP-Deficient Cancers

The antitumor efficacy of this compound is significantly enhanced in cancer cells that have a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[3][10][11] MTAP is a critical enzyme in the purine salvage pathway, which allows cells to recycle purines from degraded nucleic acids.

-

Normal Cells (MTAP-proficient): Possess both the de novo synthesis and the salvage pathways. If the de novo pathway is blocked by this compound, they can still generate purines via the salvage pathway, thus surviving the treatment.[12]

-

MTAP-deficient Cancer Cells: These cells lack a functional purine salvage pathway and are therefore entirely dependent on the de novo pathway for their purine supply.[3][10] Inhibition of ADSS by this compound in these cells leads to a catastrophic depletion of purines, resulting in selective cell death. This concept is known as synthetic lethality.

Downstream Cellular Consequences

The this compound-induced depletion of adenine nucleotides triggers a cascade of downstream effects:

-

Bioenergetic Crisis: A sharp decrease in ATP levels impairs cellular energy metabolism.[4]

-

Inhibition of Macromolecule Synthesis: The lack of purine precursors directly inhibits the synthesis of DNA and RNA, leading to a halt in cell proliferation.[4]

-

Cell Cycle Arrest: this compound treatment can cause cells to accumulate in the late G2 or M phase of the cell cycle.[4]

-

Mitochondrial Dysfunction: Studies have shown that purine blockade with this compound impairs mitochondrial function, notably by reducing spare respiratory capacity.[8][13]

-

Induction of Cell Migration: Paradoxically, purine depletion has been shown to stimulate cell migration by shunting glycolytic carbon into the serine synthesis pathway, which can promote an epithelial-mesenchymal transition (EMT).

Quantitative Data

The inhibitory potency of this compound and its active metabolite has been quantified in various assays.

| Compound | Target Enzyme | Parameter | Value | Reference |

| L-Alanosine | Adenylosuccinate Synthetase | Ki | 57.23 mM | [2] |

| Alanosyl-AICOR | Adenylosuccinate Synthetase | Ki | 0.228 µM | [2] |

| Alanosyl-AICOR | Adenylosuccinate Lyase | Ki | ~1.3 µM - 1.5 µM | [8][9] |

| Cell Line | Cancer Type | Parameter | Value | Reference |

| T-ALL (MTAP-deficient) | T-cell Acute Lymphoblastic Leukemia | IC50 | 4.8 µM (mean) | [10] |

| CAK-1 (MTAP-deficient) | Renal Cell Carcinoma | IC50 | 10 µM | [10] |

| GBM12 (MTAP-deficient) | Glioblastoma | IC50 | ~0.5 µM | [6] |

Note: IC50 values can vary depending on the specific cell line, assay conditions, and duration of exposure.

Experimental Protocols

Protocol for Determining IC50 via MTT Cell Viability Assay

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound.

Principle: The MTT assay is a colorimetric method that measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

This compound

-

Target cancer cell line (e.g., MTAP-deficient and proficient pair)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microplates

Procedure:

-

Cell Seeding:

-

Harvest and count cells in the logarithmic growth phase.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

-

Incubate for 24 hours (37°C, 5% CO2) to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare a series of this compound dilutions in complete culture medium (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

-

Include a vehicle-only control.

-

Remove the old medium from the wells and add 100 µL of the corresponding drug dilution or control medium.

-

Incubate for the desired exposure time (e.g., 48 or 72 hours).

-

-

MTT Assay:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Incubate for at least 1 hour at room temperature in the dark.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percent viability against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.

-

Protocol for Adenylosuccinate Synthetase (ADSS) Inhibition Assay

Principle: The activity of ADSS can be monitored spectrophotometrically by measuring the formation of adenylosuccinate from IMP and aspartate, which results in an increase in absorbance at 280 nm. The assay is performed in the presence and absence of the inhibitor (alanosyl-AICOR) to determine its effect on the enzyme's kinetics.

Materials:

-

Purified ADSS enzyme

-

Inosine 5'-monophosphate (IMP)

-

L-aspartate

-

Guanosine 5'-triphosphate (GTP)

-

MgCl2

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Alanosyl-AICOR (inhibitor)

-

UV-transparent cuvettes or microplates

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture in the assay buffer containing IMP, L-aspartate, GTP, and MgCl2 at desired concentrations.

-

Prepare a parallel set of reaction mixtures containing various concentrations of the inhibitor, alanosyl-AICOR.

-

-

Enzyme Reaction:

-

Equilibrate the reaction mixtures to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding a known amount of purified ADSS enzyme.

-

-

Spectrophotometric Measurement:

-

Immediately monitor the increase in absorbance at 280 nm over time. The initial linear rate of the reaction (ΔA280/min) is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear phase of the absorbance curves.

-

To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (IMP) and the inhibitor.

-

Plot the data using a Lineweaver-Burk or Dixon plot to determine the type of inhibition and calculate the Ki value.

-

Protocol for Mitochondrial Respiration Assay (Seahorse XF)

Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, in real-time. By sequentially injecting mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A), key parameters of mitochondrial function such as basal respiration, ATP production, and maximal respiration can be determined.[8]

Materials:

-

Seahorse XF Analyzer and consumables (microplates, cartridges)

-

Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)

-

Cells treated with this compound or vehicle control

-

Seahorse XF Assay Medium

Procedure:

-

Cell Culture:

-

Seed cells in a Seahorse XF microplate and treat with this compound for the desired duration.

-

-

Assay Preparation:

-

One day prior to the assay, hydrate the sensor cartridge.

-

On the day of the assay, replace the culture medium with pre-warmed Seahorse XF Assay Medium and incubate in a non-CO2 incubator at 37°C for 1 hour.

-

-

Seahorse XF Analyzer Run:

-

Load the prepared sensor cartridge with the mitochondrial inhibitors into the Seahorse XF Analyzer.

-

Place the cell plate into the analyzer.

-

Run the pre-programmed Mito Stress Test, which will sequentially inject the inhibitors and measure OCR at each stage.

-

-

Data Analysis:

-

The Seahorse software automatically calculates OCR and other parameters.

-

Compare the mitochondrial function profiles of this compound-treated cells with control cells to assess the impact on respiration.

-

Conclusion

L-Alanosine's mechanism of action is a well-defined example of targeted antimetabolite therapy. Its intracellular conversion to a potent dual inhibitor of adenylosuccinate synthetase and adenylosuccinate lyase effectively shuts down de novo AMP synthesis. The resulting synthetic lethality in MTAP-deficient tumors provides a clear rationale for its use as a selective anticancer agent. The downstream effects on cellular bioenergetics, macromolecular synthesis, and mitochondrial function further contribute to its cytotoxicity. The protocols and data presented in this guide offer a robust framework for researchers to further investigate and harness the therapeutic potential of this compound.

References

- 1. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. benchchem.com [benchchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. Purine Synthesis Inhibitor L-Alanosine Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol to assess changes in mitochondrial respiration in living cultured cells infected with flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A continuous kinetic assay for adenylation enzyme activity and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. Flow cytometry with PI staining | Abcam [abcam.com]

- 11. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Purine Synthesis Inhibitor L-Alanosine Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cancer.wisc.edu [cancer.wisc.edu]

An In-Depth Technical Guide to L-Alanosine: Discovery, History, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Alanosine, a natural product isolated from Streptomyces alanosinicus, is an antitumor antibiotic that functions as an antimetabolite. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and clinical evaluation of L-Alanosine. It details the biochemical basis of its selective cytotoxicity in tumors with methylthioadenosine phosphorylase (MTAP) deficiency, summarizes key preclinical and clinical findings, and provides detailed experimental protocols relevant to its study. This document is intended to serve as a core resource for researchers and professionals in the fields of oncology, pharmacology, and drug development.

Discovery and History

L-Alanosine (also known as NSC-153353 and SDX-102) is an amino acid analogue first isolated from the fermentation broth of the bacterium Streptomyces alanosinicus.[1] As a natural product, it possesses a unique N-nitrosohydroxylamino group on an aliphatic chain.[2] Initial investigations revealed its potential as an antineoplastic agent, leading to further studies to elucidate its mechanism of action and antitumor activity.[3] Early clinical trials in the 1980s showed limited efficacy and notable toxicity, which led to a decline in interest.[4] However, the discovery that L-Alanosine's cytotoxicity is significantly enhanced in cancer cells deficient in the enzyme methylthioadenosine phosphorylase (MTAP) has renewed interest in its potential as a targeted therapy.[5]

Mechanism of Action

L-Alanosine is a prodrug that is actively transported into cells. Intracellularly, it is converted to its active metabolite, L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide (L-alanosyl-AICOR), through a reaction with 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR).[6] This active metabolite is a potent inhibitor of adenylosuccinate synthetase, a key enzyme in the de novo purine biosynthesis pathway.[7] Adenylosuccinate synthetase catalyzes the conversion of inosine monophosphate (IMP) to adenylosuccinate, a precursor to adenosine monophosphate (AMP).[8] By inhibiting this step, L-Alanosine effectively blocks the synthesis of adenine nucleotides, leading to cell growth inhibition and apoptosis.[7]

The selectivity of L-Alanosine for MTAP-deficient tumors stems from the role of MTAP in the purine salvage pathway. Normal cells and MTAP-proficient cancer cells can salvage adenine from the breakdown of methylthioadenosine (MTA), thus bypassing the block in de novo synthesis. In contrast, MTAP-deficient cells are solely reliant on the de novo pathway for their adenine supply and are therefore highly susceptible to inhibitors like L-Alanosine.[5]

Below is a diagram illustrating the de novo purine synthesis pathway and the mechanism of action of L-Alanosine.

Caption: L-Alanosine inhibits de novo purine synthesis.

Quantitative Data Summary

In Vitro Activity

The following table summarizes the inhibitory constants (Ki) for L-Alanosine and its active metabolite, as well as the 50% inhibitory concentrations (IC50) in representative cancer cell lines.

| Compound/Cell Line | Target/Assay | Value | Reference |

| L-Alanosine | Adenylosuccinate Synthetase | Ki = 57.23 mM | [9] |

| L-alanosyl-AICOR | Adenylosuccinate Synthetase | Ki = 0.228 µM | [9] |

| L-alanosyl-AICOR | Adenylosuccinate Lyase | Ki ≈ 1.3-1.5 µM | [9] |

| L-Alanosine in MTAP- T-ALL cells | DNA Synthesis ([3H]thymidine incorporation) | Mean IC50 = 4.8 µM | [5] |

| L-Alanosine in MTAP+ T-ALL cells | DNA Synthesis ([3H]thymidine incorporation) | Mean IC50 = 19 µM (for 60% of cells) | [5] |

In Vivo Antitumor Activity

Preclinical studies in murine models have demonstrated the antitumor efficacy of L-Alanosine.

| Animal Model | Tumor Type | Treatment | Outcome | Reference |

| BALB/cBy male mice | Murine fibrosarcoma (Meth-A) | L-Alanosine (600 mg/kg) + X-irradiation (20 Gy) | 62% tumor control | [3] |

| BALB/cBy male mice | Murine fibrosarcoma (Meth-A) | X-irradiation (20 Gy) alone | <5% tumor control | [3] |

| CD2F1 mice | P388 Leukemia | L-Alanosine (5.0 mg/kg/injection, i.p.) | 111.0% Increase in Median Survival Time | [6] |

| CD2F1 mice | P388 Leukemia | L-Alanosine (10.0 mg/kg/injection, i.p.) | 130.0% Increase in Median Survival Time | [6] |

Clinical Trial Data

Several Phase I and II clinical trials have been conducted to evaluate the safety and efficacy of L-Alanosine.

| Trial Identifier/Phase | Patient Population | Dosing Regimen | Key Findings | Reference |

| NCT00062283 / Phase II | 55 evaluable patients with MTAP-deficient solid tumors (mesothelioma, NSCLC, sarcoma, pancreatic cancer) | 80 mg/m²/day by continuous IV infusion for 5 days every 21 days | No objective responses; 24% had stable disease. Ineffective at this dose and schedule. | [8] |

| Phase I | 49 patients with various cancers | 8-375 mg/m²/day for 3 days every 3 weeks | Dose-limiting toxicity was mucositis. Recommended Phase II dose: 250 mg/m²/day x 3 every 3 weeks. No antitumor activity noted. | [4] |

Experimental Protocols

Fermentation and Purification of L-Alanosine from Streptomyces alanosinicus

This protocol is a generalized procedure based on common methods for isolating natural products from Streptomyces.

4.1.1. Fermentation Workflow

Caption: Workflow for L-Alanosine production.

4.1.2. Step-by-Step Protocol

-

Inoculum Preparation: Inoculate a suitable seed medium (e.g., containing yeast extract, glucose, and peptone) with a spore suspension or vegetative culture of Streptomyces alanosinicus. Incubate at 28-30°C with shaking for 48-72 hours.

-

Production Fermentation: Transfer the seed culture to a larger production fermenter containing a production medium (e.g., containing starch, soybean meal, and mineral salts). Maintain the fermentation at 28-30°C with controlled aeration and agitation for 5-7 days.

-

Harvesting: After the fermentation period, harvest the broth and separate the mycelia from the supernatant by centrifugation or filtration.

-

Initial Purification (Adsorption Chromatography): Adjust the pH of the supernatant and apply it to an adsorbent resin column (e.g., activated carbon or a polymeric adsorbent).

-

Elution: Wash the column with water and then elute L-Alanosine using a suitable solvent gradient (e.g., aqueous methanol or ethanol).

-

Ion-Exchange Chromatography: Further purify the L-Alanosine-containing fractions using a cation or anion exchange resin, depending on the pH and the isoelectric point of L-Alanosine.

-

Final Purification and Crystallization: Concentrate the purified fractions under vacuum and induce crystallization by adding a non-solvent (e.g., acetone). Collect the crystals by filtration and dry under vacuum.

Adenylosuccinate Synthetase Inhibition Assay

This is a continuous spectrophotometric assay adapted from protocols for similar enzymes.[10]

-

Principle: The activity of adenylosuccinate synthetase is measured by monitoring the increase in absorbance at 280 nm due to the formation of adenylosuccinate.

-

Reagents:

-

Assay Buffer: 50 mM HEPES or Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 100 mM KCl.

-

Substrates: Inosine monophosphate (IMP), L-aspartate, Guanosine triphosphate (GTP).

-

Enzyme: Purified adenylosuccinate synthetase.

-

Inhibitor: L-Alanosine or L-alanosyl-AICOR.

-

-

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing the assay buffer, IMP, L-aspartate, and GTP at appropriate concentrations.

-

If testing for inhibition, add varying concentrations of L-Alanosine or L-alanosyl-AICOR to the reaction mixture.

-

Equilibrate the mixture to the desired temperature (e.g., 37°C) in a spectrophotometer.

-

Initiate the reaction by adding the enzyme.

-

Monitor the change in absorbance at 280 nm over time.

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve.

-

For inhibition studies, determine the Ki by fitting the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive).

-

Determination of MTAP Deficiency in Tumor Samples

4.3.1. Immunohistochemistry (IHC)

-

Principle: IHC uses antibodies to detect the presence or absence of the MTAP protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.

-

Procedure:

-

Deparaffinize and rehydrate FFPE tumor sections.

-

Perform antigen retrieval using a suitable buffer and heat.

-

Block endogenous peroxidase activity.

-

Incubate the sections with a primary antibody specific for MTAP.

-

Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a chromogenic substrate to visualize the antibody-antigen complex.

-

Counterstain with hematoxylin.

-

Dehydrate, clear, and mount the slides.

-

Interpretation: The absence of staining in tumor cells, with positive staining in adjacent normal tissue (internal control), indicates MTAP deficiency.

-

4.3.2. Fluorescence In Situ Hybridization (FISH)

-

Principle: FISH uses fluorescently labeled DNA probes to detect the deletion of the MTAP gene on chromosome 9p21.

-

Procedure:

-

Prepare slides with FFPE tumor tissue sections.

-

Deparaffinize, rehydrate, and perform protease treatment.

-

Apply a DNA probe specific for the MTAP gene locus and a control probe for the centromeric region of chromosome 9.

-

Denature the DNA on the slide and the probe.

-

Hybridize the probe to the target DNA overnight.

-

Perform post-hybridization washes to remove unbound probe.

-

Apply a counterstain (e.g., DAPI).

-

Visualize the fluorescent signals using a fluorescence microscope.

-

Interpretation: The absence of the MTAP gene signal in the presence of the centromere 9 signal in tumor cell nuclei indicates a homozygous deletion of the MTAP gene.

-

Conclusion

L-Alanosine is a well-characterized antimetabolite with a clear mechanism of action and a defined molecular target. While its broad clinical application has been limited by toxicity and a narrow therapeutic window, the understanding of its enhanced activity in MTAP-deficient cancers has opened new avenues for its development as a targeted therapy. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of L-Alanosine and the development of strategies to improve its efficacy and safety profile in appropriately selected patient populations. Future work may focus on combination therapies, novel drug delivery systems, or the development of second-generation inhibitors with improved pharmacological properties.

References

- 1. IMP Alone Organizes the Active Site of Adenylosuccinate Synthetase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Antitumor effect of L-alanosine (NSC 153553) on sensitive and resistant sublines of murine leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Use of alanosine as a methylthioadenosine phosphorylase-selective therapy for T-cell acute lymphoblastic leukemia in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vivo Screening Data Summary [dtp.cancer.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. A phase II multicenter study of L-alanosine, a potent inhibitor of adenine biosynthesis, in patients with MTAP-deficient cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of adenylosuccinate lyase by L-alanosyl-5-aminoimidazole-4-carboxylic acid ribonucleotide (alanosyl-AICOR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Alanosine: A Comprehensive Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alanosine, a naturally occurring amino acid analogue produced by Streptomyces alanosinicus, has garnered significant interest in the scientific community for its potent antimetabolite and potential antineoplastic activities.[1][2] This technical guide provides an in-depth exploration of the chemical structure of this compound, its physicochemical properties, and a detailed overview of its biosynthetic and chemical synthesis pathways. The document also elucidates its mechanism of action and provides relevant experimental data and methodologies to support further research and development.

Chemical Structure and Properties

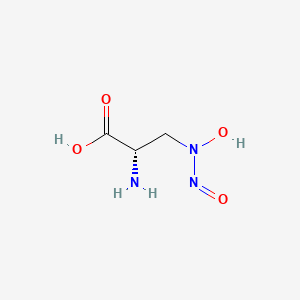

This compound, chemically known as (S)-2-Amino-3-[hydroxy(nitroso)amino]propanoic acid, is distinguished by the presence of a unique N-nitrosohydroxylamine functional group attached to an alanine backbone.[3][4] This structural feature is central to its biological activity.

Chemical Identifiers:

-

IUPAC Name: (2S)-2-azaniumyl-3-[hydroxy(nitroso)amino]propanoate[1]

-

CAS Number: 5854-93-3[1]

-

Molecular Formula: C₃H₇N₃O₄[1]

-

SMILES: C(--INVALID-LINK--[NH3+])N(N=O)O[1]

A summary of the key physicochemical properties of L-Alanosine is presented in Table 1.

| Property | Value | Reference |

| Molecular Weight | 149.11 g/mol | [1] |

| Melting Point | 190°C (decomposes) | [4] |

| pKa | 4.8 | [4] |

| Optical Rotation | [α]D +8° (in 1N HCl), -46° (in 0.1N NaOH), -37.8° (in water) | [4] |

| UV Absorption max (λmax) | 228 nm (in 0.1N HCl), 250 nm (in 0.1N NaOH) | [4] |

| Solubility | Slightly soluble in water; soluble in acidic and alkaline solutions. | [4] |

Mechanism of Action

This compound exerts its biological effects primarily by acting as an antimetabolite in the de novo purine biosynthesis pathway.[1][2] It specifically inhibits the enzyme adenylosuccinate synthetase, which is responsible for the conversion of inosine monophosphate (IMP) to adenylosuccinate, a precursor to adenosine monophosphate (AMP).[1][5] This inhibition leads to a disruption of adenine nucleotide pools, which is particularly effective against tumor cells deficient in the enzyme methylthioadenosine phosphorylase (MTAP), as they are more reliant on the de novo pathway for purine synthesis.[1][5][6]

Synthesis Pathways

Biosynthesis in Streptomyces alanosinicus

The biosynthesis of L-Alanosine in Streptomyces alanosinicus involves a dedicated gene cluster.[7][8] The pathway initiates from the non-proteinogenic amino acid L-2,3-diaminopropionic acid (L-Dap), which is synthesized and then loaded onto a peptidyl carrier protein (PCP).[8] The two nitrogen atoms in the characteristic diazeniumdiolate group of this compound are derived from glutamic acid and aspartic acid.[9] While the exact enzymatic steps for the N-N bond formation are still under investigation, it is proposed to involve N-hydroxylation and N-nitrosation of the L-Dap precursor.[8]

An alternative biosynthetic route has been identified in other producing strains that lack the aspartate-nitrosuccinate pathway genes.[10] In this pathway, nitrate is reduced to nitrite by a unique set of nitrate and nitrite reductases, with the resulting nitric oxide participating in the formation of the diazeniumdiolate group.[10]

Chemical Synthesis

While detailed, high-yield chemical synthesis protocols for this compound are not extensively published, a general approach involves the protection of the amino and carboxyl groups of a suitable alanine derivative, followed by the introduction of the N-nitrosohydroxylamine moiety. One reported synthetic route starts from 3-[Nitroso(benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine.[11]

A generalized workflow for the chemical synthesis and purification of this compound is depicted below.

Experimental Protocols

Fermentation for this compound Production

This protocol is a general guideline based on the fermentation of Streptomyces alanosinicus.

1. Media Preparation:

-

Prepare a suitable fermentation medium. A typical medium might contain glucose, soybean meal, peptone, yeast extract, and inorganic salts.

-

Adjust the pH of the medium to 7.0 before sterilization.

-

Sterilize the medium by autoclaving at 121°C for 20 minutes.[3]

2. Inoculation and Fermentation:

-

Inoculate the sterile medium with a seed culture of Streptomyces alanosinicus.

-

Incubate the culture flasks on a rotary shaker at an appropriate temperature (e.g., 28-30°C) for 72 hours or until optimal production is achieved.[3]

3. Extraction and Purification:

-

Separate the mycelium from the fermentation broth by centrifugation.[3]

-

The supernatant containing this compound can be further purified using techniques such as ion-exchange chromatography and crystallization.

In Vitro Assay for Adenylosuccinate Synthetase Inhibition

This protocol provides a framework for assessing the inhibitory activity of this compound.

1. Enzyme and Substrates:

-

Purified adenylosuccinate synthetase.

-

Substrates: Inosine monophosphate (IMP), L-aspartate, and GTP.

-

Test compound: L-Alanosine.

2. Assay Procedure:

-

Prepare a reaction mixture containing the enzyme, substrates, and varying concentrations of L-Alanosine in a suitable buffer.

-

Initiate the reaction and incubate at a constant temperature.

-

Monitor the reaction progress by measuring the formation of the product, adenylosuccinate, or the consumption of a substrate (e.g., by HPLC or spectrophotometry).

3. Data Analysis:

-

Determine the initial reaction rates at different this compound concentrations.

-

Calculate the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the enzyme's activity.

Quantitative Data Summary

The following table summarizes key quantitative data related to the biological activity of this compound.

| Parameter | Cell Line/Condition | Value | Reference |

| IC₅₀ (Antineoplastic Activity) | MTAP-deficient T-ALL cells | 4.8 µM (mean) | [6] |

| IC₅₀ (Antineoplastic Activity) | MTAP-deficient CAK-1 cells | 10 µM | [6] |

| LD₅₀ (in mice) | Intraperitoneal (i.p.) | 600 mg/kg | [4] |

| LD₅₀ (in mice) | Intravenous (i.v.) | 300 mg/kg | [4] |

Conclusion

This compound remains a molecule of significant interest due to its unique chemical structure and potent biological activity. This guide has provided a comprehensive overview of its chemical properties, synthesis pathways, and mechanism of action. The detailed information and experimental frameworks presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this intriguing natural product.

References

- 1. This compound | C3H7N3O4 | CID 90657278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. This compound | 5854-93-3 [chemicalbook.com]

- 4. L-Alanosine [drugfuture.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. The l-Alanosine Gene Cluster Encodes a Pathway for Diazeniumdiolate Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The L-alanosine gene cluster encodes a pathway for diazeniumdiolate biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biosynthesis of the N-N-Bond-Containing Compound l-Alanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

In-Depth Technical Guide to the Biosynthetic Pathway of Alanosine in Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-alanosine is a naturally occurring N-nitrosohydroxylamine-containing amino acid produced by the bacterium Streptomyces alanosinicus.[1][2] This metabolite has garnered significant interest within the scientific community due to its potent antibacterial, antiviral, and antitumor activities.[1][2] The unique diazeniumdiolate functional group is central to its biological activity. This technical guide provides a comprehensive overview of the biosynthetic pathway of L-alanosine, detailing the genetic basis, enzymatic transformations, and key intermediates. The information presented herein is intended to support further research into this important natural product, including pathway engineering for enhanced production and the development of novel therapeutics.

The Alanosine Biosynthetic Gene Cluster (ala)

The genetic blueprint for L-alanosine biosynthesis is encoded within a 13.5 kb gene cluster, designated the ala cluster, in Streptomyces alanosinicus ATCC 15710.[1] This cluster contains the genes encoding all the necessary enzymatic machinery to construct L-alanosine from primary metabolic precursors.

Table 1: Genes and Proposed Functions in the this compound Biosynthetic Gene Cluster

| Gene | Proposed Function | Homologs |

| alaA | L-2,3-diaminopropionate synthase, PLP-dependent aminotransferase subunit | SbnA |

| alaB | L-2,3-diaminopropionate synthase, deaminase subunit | SbnB |

| alaC | L-2,3-diaminopropionate-specific adenylation (A) domain | - |

| alaD | Flavin-dependent N-hydroxylase | - |

| alaF | Thioesterase (TE) | - |

| alaH | Putative flavin reductase | - |

| alaI | Nitrite synthase, CreE homolog | CreE |

| alaJ | Nitrite synthase, CreD homolog | CreD |

| alaL | Free-standing peptidyl carrier protein (PCP) | - |

| alnA | Fusion protein with N-terminal cupin domain and C-terminal AraC-like DNA-binding domain | - |

The Biosynthetic Pathway of L-Alanosine

The biosynthesis of L-alanosine is a multi-step enzymatic cascade that begins with precursors from primary metabolism. The pathway can be conceptually divided into three main stages: 1) formation of the key intermediate L-2,3-diaminopropionic acid (L-Dap), 2) activation and modification of L-Dap on a peptidyl carrier protein, and 3) formation of the diazeniumdiolate group and release of the final product.

Stage 1: Synthesis of L-2,3-diaminopropionic acid (L-Dap)

The initial steps of the pathway are dedicated to the synthesis of the non-proteinogenic amino acid L-Dap. This process is catalyzed by the enzymes AlaA and AlaB, which are homologous to the L-Dap synthase enzymes SbnA and SbnB, respectively.[1]

-

Formation of a Schiff Base: The biosynthesis is proposed to initiate with the pyridoxal 5'-phosphate (PLP)-dependent enzyme AlaA, which catalyzes the formation of a Schiff base with O-phospho-L-serine.

-

Amination and Dephosphorylation: Subsequently, L-glutamate serves as the amino donor for an aminotransferase reaction, followed by dephosphorylation, to yield an intermediate.

-

Deamination to L-Dap: The deaminase AlaB then catalyzes the removal of the glutamate moiety, yielding L-2,3-diaminopropionic acid (L-Dap).

Stage 2: Activation and Carrier Protein Loading

Once synthesized, L-Dap is activated and tethered to a carrier protein for subsequent modifications.

-

Adenylation of L-Dap: The L-Dap specific adenylation (A) domain-containing enzyme, AlaC, activates L-Dap by catalyzing its reaction with ATP to form an L-Dap-AMP intermediate and releasing pyrophosphate.[1][3]

-

Thioesterification to AlaL: The activated L-Dap is then transferred to the phosphopantetheinyl arm of the free-standing peptidyl carrier protein (PCP), AlaL, forming a thioester bond. This covalent attachment is proposed to be a mechanism for handling unstable intermediates.[1][4][5]

Stage 3: Diazeniumdiolate Formation and Release

The final steps of the pathway involve the intricate formation of the N-nitrosohydroxylamine group and the release of L-alanosine.

-

N-Hydroxylation: It is proposed that the L-Dap tethered to AlaL undergoes N-hydroxylation, a reaction likely catalyzed by the flavin-dependent N-hydroxylase, AlaD.[1]

-

Nitrosation: The formation of the diazeniumdiolate moiety requires a source of nitric oxide (NO) or a related reactive nitrogen species. Isotope labeling studies have shown that the two nitrogen atoms in the diazeniumdiolate of L-alanosine originate from glutamic acid and aspartic acid.[6] The enzymes AlaI and AlaJ, homologous to CreE and CreD, are implicated in the production of nitrite from L-aspartic acid.[1] This nitrite can then be reduced to nitric oxide. In some this compound-producing strains, an alternative pathway for nitric oxide generation involving dedicated nitrate and nitrite reductases has been identified.

-

Release of L-Alanosine: The final step is the release of L-alanosine from the PCP, AlaL. This is likely accomplished by the thioesterase (TE) enzyme, AlaF, which hydrolyzes the thioester bond.[1]

The fusion protein AlnA, which possesses a cupin domain and an AraC-like DNA-binding domain, has been demonstrated to be essential for this compound biosynthesis, although its precise catalytic or regulatory role remains to be fully elucidated.[6]

Quantitative Data

Quantitative kinetic data for the specific enzymes of the S. alanosinicus this compound biosynthetic pathway are not extensively available in the literature. However, data from homologous enzymes provide valuable insights into their function.

Table 2: Enzyme Kinetic Parameters of Homologous Enzymes

| Enzyme | Homolog | Organism | Substrate | Km (mM) | kcat (s-1) | Vmax (µmol/min/mg) | Reference |

| L,L-diaminopimelate aminotransferase (DapL-like activity of AlaB) | DapL | Arabidopsis thaliana | L,L-DAP | 0.25 ± 0.03 | - | 1.8 ± 0.1 | [7] |

| Chlamydomonas reinhardtii | L,L-DAP | 0.31 ± 0.05 | - | 2.1 ± 0.2 | [7] | ||

| meso-diaminopimelate decarboxylase (DAPDC-like activity) | CsDAPDC | Cyanothece sp. ATCC 51142 | meso-DAP | 1.20 ± 0.17 | 1.68 | 1.68 ± 0.06 (µM/s) | [8] |

Note: This table presents data from homologous enzymes and should be considered as an approximation of the kinetic parameters for the this compound biosynthetic enzymes.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of genetic and biochemical techniques. The following sections provide an overview of the key experimental methodologies.

Gene Disruption in Streptomyces alanosinicus

Gene knockouts are essential for confirming the involvement of specific genes in the biosynthetic pathway. A commonly used method is PCR-targeting mutagenesis.

Protocol for In-Frame Gene Deletion via PCR-Targeting:

-

Primer Design: Design forward and reverse primers with 39-nucleotide extensions homologous to the regions flanking the gene of interest and 20-22 nucleotide priming sequences that anneal to a disruption cassette (e.g., containing an apramycin resistance gene, aac(3)IV, and an origin of transfer, oriT).

-

Amplification of Disruption Cassette: Perform PCR using a template plasmid carrying the disruption cassette and the designed primers to generate a linear DNA fragment.

-

Electroporation and Recombination in E. coli: Introduce the purified PCR product into an E. coli strain expressing the λ-Red recombinase system and containing a cosmid with the target Streptomyces genomic region. This facilitates the replacement of the target gene on the cosmid with the disruption cassette.

-

Conjugation into Streptomyces: Transfer the recombinant cosmid from an E. coli donor strain (e.g., ET12567/pUZ8002) to S. alanosinicus via intergeneric conjugation.

-

Selection of Mutants: Select for exconjugants that have undergone a double-crossover event, resulting in the replacement of the genomic copy of the gene with the disruption cassette. This is typically achieved by selecting for resistance to the antibiotic marker in the cassette and sensitivity to the antibiotic resistance marker on the cosmid backbone.

-

Verification: Confirm the gene deletion by PCR analysis of the genomic DNA from the putative mutants.

Heterologous Expression and Purification of this compound Biosynthetic Enzymes

To characterize the function of the ala enzymes in vitro, they are typically overexpressed in a heterologous host such as E. coli.

Protocol for Protein Expression and Purification:

-

Gene Cloning: Amplify the gene of interest from S. alanosinicus genomic DNA and clone it into an E. coli expression vector, often with an N- or C-terminal affinity tag (e.g., His6-tag) to facilitate purification.

-

Transformation: Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Protein Expression: Grow the transformed E. coli in a suitable medium (e.g., Luria-Bertani broth) at 37°C to an optimal cell density (OD600 of 0.4-0.6). Induce protein expression by adding an inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), and continue incubation at a lower temperature (e.g., 16-25°C) for several hours or overnight.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells using methods such as sonication or French press.

-

Purification: Clarify the cell lysate by centrifugation. Purify the target protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA affinity chromatography for His-tagged proteins). Further purification steps, such as size-exclusion chromatography, may be necessary to achieve high purity.

-

Verification: Analyze the purified protein by SDS-PAGE to confirm its size and purity.

In Vitro Enzyme Assays

Biochemical assays with purified enzymes are crucial for determining their specific function and kinetic parameters.

Example Protocol for L-Dap Activating Enzyme (AlaC) Assay (Pyrophosphate Detection):

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), ATP, MgCl2, the purified AlaC enzyme, and the substrate (L-Dap).

-

Initiation and Incubation: Initiate the reaction by adding the substrate. Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Quenching: Stop the reaction, for example, by adding a quenching solution.

-

Pyrophosphate Detection: Quantify the amount of pyrophosphate produced using a commercially available pyrophosphate detection kit, which often involves a coupled enzymatic reaction that leads to a colorimetric or fluorometric readout.

-

Data Analysis: Determine the enzyme activity based on the rate of pyrophosphate formation. For kinetic analysis, vary the substrate concentration and measure the initial reaction rates to determine Km and Vmax values.

Visualizations

This compound Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of L-alanosine in Streptomyces.

Experimental Workflow for Gene Disruption

Caption: Workflow for PCR-targeting based gene disruption.

Experimental Workflow for Heterologous Protein Expression

Caption: Workflow for heterologous expression and purification of proteins.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent Developments and Challenges in the Enzymatic Formation of Nitrogen–Nitrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Heterologous expression and purification of encapsulins in Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. protocols.io [protocols.io]

- 7. benchchem.com [benchchem.com]

- 8. Step-by-Step Guide to Expressing Recombinant Protein in E. coli [synapse.patsnap.com]

The Natural Synthesis of Alanosine: A Technical Guide for Researchers

An In-depth Examination of the Microbial Production, Biosynthesis, and Experimental Protocols for the Antitumor Antibiotic Alanosine

Executive Summary

This compound, a naturally occurring antibiotic with significant antiviral and antitumor properties, is exclusively produced by the soil-dwelling bacterium Streptomyces alanosinicus. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the microbial origin, biosynthesis, and experimental methodologies related to this promising therapeutic agent. We delve into the genetic and biochemical pathways of this compound synthesis, detail protocols for its fermentation, extraction, and quantification, and explore the regulatory mechanisms that govern its production. This document consolidates current knowledge to facilitate further research and development of this compound and its derivatives.

Introduction: The Sole Microbial Source of this compound

This compound, also known as L-2-amino-3-(N-nitrosohydroxylamino)propionic acid, is a potent antimetabolite that has garnered interest for its therapeutic potential. The exclusive natural producer of this compound is the Gram-positive, filamentous bacterium Streptomyces alanosinicus.[1][2] First isolated from a soil sample in Brazil, this species has been the focus of research aimed at understanding and optimizing the production of this compound.[2]

Fermentation and Production of this compound

The cultivation of Streptomyces alanosinicus for this compound production is a critical step. While optimization of fermentation parameters can significantly enhance yields, a foundational understanding of the required conditions is essential.

Culture Media and Fermentation Parameters

Initial studies on this compound production utilized specific fermentation media to support the growth of S. alanosinicus and the biosynthesis of the antibiotic. The composition of a suitable fermentation medium is detailed in Table 1.

Table 1: Fermentation Medium Composition for this compound Production

| Component | Concentration (g/L) |

| Meat Extract | 5.0 |

| Peptone | 5.0 |

| Yeast Extract | 5.0 |

| Enzymatic Casein Hydrolysate | 3.0 |

| Dextrose (Cerelose) | 2.0 |

| Sodium Chloride (NaCl) | 1.5 |

| pH | 7.2 (prior to sterilization) |

Source: US Patent 3,676,490

Optimal fermentation is typically carried out at a temperature of 28°C for a duration of 1 to 5 days with aerobic conditions maintained through shaking. While specific yield data from modern fermentation processes is limited in publicly available literature, these initial parameters provide a solid baseline for production.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound in Streptomyces alanosinicus is governed by a dedicated biosynthetic gene cluster (BGC), designated as the ala cluster. This cluster encodes a series of enzymes that catalyze the conversion of primary metabolites into the final this compound product.

Precursors and Key Intermediates

Isotope labeling studies have revealed that the backbone of this compound is derived from the amino acids L-aspartic acid and L-glutamic acid.[3] A key non-proteinogenic amino acid intermediate in the pathway is L-2,3-diaminopropionic acid (L-Dap).[1]

The ala Biosynthetic Gene Cluster

The ala gene cluster contains the necessary enzymatic machinery for this compound biosynthesis. Key genes and their putative functions are summarized in Table 2.

Table 2: Key Genes in the ala Biosynthetic Gene Cluster and Their Functions

| Gene | Putative Function |

| alaA, alaB | Homologs of SbnA and SbnB, involved in L-Dap synthesis. |

| alaC | Amino acid adenylation domain-containing protein. |

| alaL | Free-standing peptidyl carrier protein (PCP) domain. |

| alaF | Thioesterase (TE) enzyme. |

| alaI, alaJ | Homologs of CreE and CreD, involved in nitrite (NO₂⁻) production from L-aspartic acid. |

| alaD | Predicted flavin-dependent N-hydroxylase. |

| alaH | Potential flavin reductase. |

Source: The L-alanosine gene cluster encodes a pathway for diazeniumdiolate biosynthesis (NIH)

The proposed biosynthetic pathway, which can be visualized in the diagram below, begins with the formation of L-Dap. This intermediate is then loaded onto a peptidyl carrier protein, setting the stage for a series of modifications that ultimately lead to the formation of the characteristic N-nitrosohydroxylamine group of this compound.

Regulatory Mechanisms

The production of this compound is likely tightly regulated to coordinate with the physiological state of the bacterium. The ala gene cluster contains several putative regulatory genes that suggest a complex control network.

Putative Regulatory Proteins

Within the ala gene cluster, alaK is predicted to be a transcriptional regulator, while alaE (containing a GAF domain) and alaG (containing a PAS domain) may be involved in sensing intracellular or environmental signals. The GAF and PAS domains are commonly found in sensor proteins, suggesting that this compound biosynthesis could be responsive to specific molecular cues.

The diagram below illustrates the potential regulatory logic where environmental or physiological signals are perceived by sensor proteins, which in turn modulate the activity of a transcriptional regulator that controls the expression of the biosynthetic genes.

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of this compound, from production to analysis.

Fermentation and Extraction of this compound

The following protocol is based on the original methods described for this compound production and can be adapted and optimized for laboratory-scale fermentation.

Protocol 1: Laboratory-Scale Fermentation and Extraction

-

Inoculum Preparation: Inoculate a suitable seed medium with spores or a mycelial suspension of S. alanosinicus ATCC 15710 and incubate at 28°C with shaking for 48 hours.

-

Fermentation: Transfer the seed culture (5% v/v) to the production medium (Table 1) and incubate at 28°C with vigorous shaking for 3-5 days.

-

Harvesting: Separate the mycelium from the fermentation broth by centrifugation or filtration.

-

Extraction: a. To the clarified broth, add activated charcoal (e.g., Darco G-60) at a concentration of 6% (w/v) and stir for 30 minutes. b. Filter to remove the charcoal. c. Concentrate the filtrate under vacuum at 45-50°C. d. Precipitate the crude this compound by adding the concentrated solution to methanol (1:3 v/v). e. Collect the precipitate by filtration, wash with acetone, and dry under vacuum.

Quantification of this compound by HPLC-MS/MS

Modern analytical techniques are essential for the accurate quantification of this compound in fermentation broths and purified samples.

Protocol 2: this compound Quantification by LC-MS/MS

-

Sample Preparation: a. Centrifuge the fermentation broth to pellet the mycelium. b. Filter the supernatant through a 0.22 µm filter. c. Dilute the sample as necessary with an appropriate solvent (e.g., water with 0.1% formic acid).

-

Chromatographic Conditions (Example):

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from 5% to 95% B over several minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI), positive or negative mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor for the parent ion of this compound and one or more characteristic fragment ions.

-

-

Quantification: Generate a standard curve using purified this compound of known concentrations to quantify the amount in the samples.

Gene Disruption in Streptomyces alanosinicus

Investigating the function of genes in the ala cluster requires targeted gene disruption. CRISPR-Cas9 has emerged as a powerful tool for genome editing in Streptomyces.

Protocol 3: General Workflow for CRISPR-Cas9 Mediated Gene Deletion

-

Design and Construction of the Editing Plasmid: a. Design a single guide RNA (sgRNA) targeting the gene of interest. b. Clone the sgRNA expression cassette into a Streptomyces-E. coli shuttle vector that also expresses the Cas9 nuclease. c. Clone homology arms (typically ~1-2 kb) flanking the target gene into the same plasmid to serve as a repair template.

-

Transformation: Introduce the editing plasmid into S. alanosinicus via protoplast transformation or intergeneric conjugation from E. coli.

-

Selection and Screening: a. Select for exconjugants or transformants carrying the plasmid. b. Screen colonies by PCR using primers flanking the target gene to identify mutants with the desired deletion.

-

Plasmid Curing: Cure the editing plasmid from the mutant strain, often by growth at a non-permissive temperature for plasmid replication.

Conclusion and Future Perspectives

Streptomyces alanosinicus remains the sole known natural source of the promising antitumor and antiviral agent, this compound. A thorough understanding of its biosynthesis, regulation, and the methodologies for its production and study are paramount for advancing its therapeutic development. While significant strides have been made in elucidating the biosynthetic pathway, further research is needed to fully characterize the regulatory network and to optimize fermentation processes for higher yields. The application of modern genetic tools, such as CRISPR-Cas9, will undoubtedly accelerate the functional characterization of the ala gene cluster and enable the engineering of strains with improved production capabilities. This guide serves as a foundational resource to empower researchers in their efforts to unlock the full potential of this compound.

References

Alanosine: A Technical Guide to its Antiviral and Anticancer Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Alanosine, a natural amino acid analog produced by Streptomyces alanosinicus, has demonstrated both antiviral and anticancer properties. Its primary mechanism of action involves the inhibition of de novo purine biosynthesis, a pathway crucial for the proliferation of both cancer cells and viruses. This technical guide provides an in-depth overview of Alanosine, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation. Particular emphasis is placed on its selective activity in cancers with methylthioadenosine phosphorylase (MTAP) deficiency.

Mechanism of Action: Targeting Purine Biosynthesis

This compound itself is not the active inhibitor. It is metabolized within the cell to L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide (alanosyl-AICOR). This metabolite is a potent competitive inhibitor of adenylosuccinate synthetase (ADSS) , a critical enzyme in the de novo purine synthesis pathway. ADSS catalyzes the conversion of inosine monophosphate (IMP) to adenylosuccinate, a precursor to adenosine monophosphate (AMP).[1] By blocking this step, alanosyl-AICOR depletes the intracellular pool of adenine nucleotides, which are essential for DNA and RNA synthesis, as well as cellular energy metabolism.

The cytotoxic effects of this compound are particularly pronounced in cells deficient in the enzyme methylthioadenosine phosphorylase (MTAP) .[2] MTAP is a key enzyme in the purine salvage pathway, which allows cells to recycle purines from degraded nucleic acids. In MTAP-deficient cells, the salvage pathway is compromised, making them heavily reliant on the de novo synthesis pathway for their purine supply.[3] This creates a synthetic lethal interaction where the inhibition of the de novo pathway by this compound is highly toxic to MTAP-deficient cancer cells, while normal cells with a functional MTAP-mediated salvage pathway are less affected.[2]

Signaling Pathway: De Novo and Salvage Purine Synthesis

The following diagram illustrates the interplay between the de novo and salvage purine synthesis pathways and the point of inhibition by this compound's active metabolite.

Anticancer Properties

This compound has been investigated as a potential anticancer agent, primarily in tumors with MTAP deficiency. Preclinical studies have shown its selective cytotoxicity against various cancer cell lines.

Quantitative Data: In Vitro Anticancer Activity

| Cell Line | Cancer Type | MTAP Status | IC50 (µM) | Reference |

| L-5178Y/AR | Murine Leukemia | Not Specified | Not Specified | [4] |

| P388/S | Murine Leukemia | Not Specified | Not Specified | [5] |

| P388/ADR | Murine Leukemia (Adriamycin-Resistant) | Not Specified | Not Specified | [5] |

| P388/VCR | Murine Leukemia (Vincristine-Resistant) | Not Specified | Not Specified | [5] |

Note: While several studies demonstrate this compound's activity, specific IC50 values across a broad, MTAP-stratified cancer cell line panel are not consistently reported in the available literature.

Clinical Trials

Several Phase I and Phase II clinical trials have been conducted to evaluate the safety and efficacy of this compound in various cancers.

| Phase | Cancer Type(s) | Key Findings | Reference |

| Phase I | Solid Tumors | Maximum tolerated dose determined to be 320 mg/m²/day for 5 days. Dose-limiting toxicity was mucositis. Recommended Phase II dose: 160 mg/m²/day for 5 days. | [6] |

| Phase I | Solid Tumors | On a daily x 3 schedule, the recommended Phase II dose was 250 mg/m²/day. Dose-limiting toxicity was mucositis. No antitumor activity was noted in this study. | [7] |

| Phase II | Advanced Large Bowel Carcinoma | 30 patients treated with 160 mg/m²/day for 5 days. No complete or partial responses were observed. Major toxicity was stomatitis. | [4] |

| Phase II | MTAP-deficient solid tumors (Mesothelioma, NSCLC, Sarcoma, Pancreatic Cancer) | 65 patients enrolled. No objective responses were observed. 24% of patients had stable disease. The treatment was considered ineffective at the tested dose and schedule. | [8] |

Antiviral Properties

The antiviral activity of this compound stems from the same mechanism as its anticancer effects – the inhibition of de novo purine synthesis, which is essential for viral replication. Viruses rely on the host cell's machinery to produce new viral particles, including the synthesis of nucleic acids. By depleting the pool of adenine nucleotides, this compound can effectively inhibit the replication of a variety of DNA and RNA viruses.

Quantitative Data: In Vitro Antiviral Activity

| Virus | Cell Line | IC50 (µM) | Reference |

| Vaccinia Virus | Not Specified | Not Specified | [9] |

| Herpes Simplex Virus-1 (HSV-1) | Vero Cells | Not Specified | [7] |

| Influenza A Virus (H1N1, H3N2) | MDCK Cells | Not Specified | [10] |

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., sterile water or PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound. Include a vehicle control (solvent only) and a blank control (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.

Antiviral Activity Assessment: Plaque Reduction Assay

This protocol describes a plaque reduction assay to quantify the antiviral activity of this compound.

Materials:

-

Host cell line susceptible to the virus of interest

-

Virus stock with a known titer

-

Complete cell culture medium

-

This compound

-

Overlay medium (e.g., medium containing 1% methylcellulose)

-

Crystal violet staining solution

-

6-well or 12-well plates

Procedure:

-

Cell Seeding: Seed host cells into plates and grow to confluency.

-

Compound and Virus Incubation: In separate tubes, pre-incubate serial dilutions of this compound with a fixed amount of virus for 1 hour.

-

Infection: Remove the culture medium from the cells and infect the monolayers with the virus-Alanosine mixtures.

-

Adsorption: Allow the virus to adsorb for 1-2 hours at 37°C.

-

Overlay: Remove the inoculum and overlay the cells with the overlay medium containing the corresponding concentrations of this compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Staining: Fix and stain the cells with crystal violet.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus control (no this compound) and determine the IC50 value.

Adenylosuccinate Synthetase (ADSS) Inhibition Assay

This is a generalized spectrophotometric assay to measure the activity of ADSS and its inhibition by compounds like the active metabolite of this compound.

Materials:

-

Purified ADSS enzyme

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂)

-

Substrates: IMP, L-aspartate, and GTP

-

Coupling enzymes: Pyruvate kinase (PK) and lactate dehydrogenase (LDH)

-

Phosphoenolpyruvate (PEP)

-

NADH

-

This compound or its active metabolite (alanosyl-AICOR)

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, IMP, L-aspartate, GTP, PEP, NADH, PK, and LDH.

-

Inhibitor Addition: Add varying concentrations of the inhibitor (alanosyl-AICOR) to the reaction mixture. Include a control with no inhibitor.

-

Enzyme Addition: Initiate the reaction by adding a known amount of ADSS enzyme.

-

Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. This is coupled to the production of GDP by ADSS.

-

Data Analysis: Calculate the initial reaction velocities from the linear phase of the absorbance change. Determine the kinetic parameters, including the inhibition constant (Ki), by plotting the data using methods such as Lineweaver-Burk or by non-linear regression analysis.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical workflow for screening and characterizing a potential anticancer drug like this compound, and the logical relationship of its mechanism of action.

Anticancer Drug Screening Workflow

Logical Relationship of this compound's Mechanism

Conclusion

L-Alanosine is a well-characterized inhibitor of de novo purine synthesis with demonstrated anticancer and antiviral activities. Its selective toxicity towards MTAP-deficient cancer cells provides a strong rationale for its development as a targeted therapy. While clinical trials have so far shown limited efficacy, a deeper understanding of patient selection, dosing schedules, and potential combination therapies may unlock its therapeutic potential. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and drug development professionals working on this compound and other inhibitors of nucleotide metabolism. Further investigation into its antiviral spectrum and the development of more potent and selective analogs are warranted.

References

- 1. medium.com [medium.com]

- 2. DOT Language | Graphviz [graphviz.org]

- 3. Purine Synthesis Inhibitor L-Alanosine Impairs Mitochondrial Function and Stemness of Brain Tumor Initiating Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A phase II study of this compound in advanced large bowel carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antitumor effect of L-alanosine (NSC 153553) on sensitive and resistant sublines of murine leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medium.com [medium.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Identification of Inhibitors that Block Vaccinia Virus Infection by Targeting the DNA Synthesis Processivity Factor D4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bisbenzylisoquinoline alkaloids inhibit influenza virus replication by disrupting endosomal acidification - PMC [pmc.ncbi.nlm.nih.gov]

Alanosine as an Inhibitor of Adenylosuccinate Synthetase: A Technical Guide for Researchers

December 17, 2025

Abstract

This technical guide provides an in-depth overview of L-alanosine as an inhibitor of adenylosuccinate synthetase (ADSS), a critical enzyme in the de novo purine biosynthesis pathway. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the mechanism of action, quantitative inhibitory data, experimental protocols, and relevant biological pathways. L-alanosine, an antibiotic derived from Streptomyces alanosinicus, acts as an antimetabolite with potential antineoplastic activities.[1][2] Its therapeutic potential is particularly pronounced in cancers with a deficiency in the methylthioadenosine phosphorylase (MTAP) enzyme, which renders them more dependent on the de novo purine synthesis for survival.[3][4] This guide details the conversion of alanosine to its highly potent metabolite, L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide, and presents its interaction with ADSS. Detailed experimental methodologies and signaling pathway diagrams are provided to facilitate further research and drug development efforts in this area.

Introduction

L-alanosine is an amino acid analogue with established antimetabolite and potential anticancer properties.[1][2] Its primary mechanism of action is the inhibition of adenylosuccinate synthetase (ADSS), the enzyme responsible for the conversion of inosine monophosphate (IMP) to adenylosuccinate, a key step in the synthesis of adenosine monophosphate (AMP).[1][5] The disruption of this pathway is particularly cytotoxic to tumor cells that have a deficiency in the methylthioadenosine phosphorylase (MTAP) enzyme. MTAP is a crucial component of the purine salvage pathway.[3][4] Its absence in some cancers, often due to co-deletion with the p16/CDKN2A tumor suppressor gene, creates a metabolic vulnerability. These MTAP-deficient cells become heavily reliant on the de novo purine synthesis pathway to produce the necessary purines for DNA replication and cellular metabolism.[3][4]

This compound itself is a prodrug. Inside the cell, it is converted into L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide. This metabolite is a significantly more potent inhibitor of adenylosuccinate synthetase than the parent compound.[6][7] This targeted inhibition of AMP synthesis leads to a depletion of the adenine nucleotide pool, which in turn can induce cell cycle arrest and apoptosis in cancer cells.

This guide will provide a detailed examination of the biochemical and cellular effects of this compound, with a focus on its role as an ADSS inhibitor. We will present quantitative data on its inhibitory activity, provide detailed protocols for relevant experimental assays, and visualize the key biological pathways and experimental workflows.

Mechanism of Action

This compound exerts its inhibitory effect on adenylosuccinate synthetase through its active metabolite, L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide. The formation of this metabolite and its subsequent inhibition of the de novo purine synthesis pathway is a key aspect of this compound's anticancer activity.

The De Novo Purine Biosynthesis Pathway

The de novo synthesis of purines is a fundamental metabolic pathway that produces inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP). Adenylosuccinate synthetase (ADSS) catalyzes the first committed step in the conversion of IMP to AMP.[8] This reaction involves the GTP-dependent condensation of IMP with aspartate to form adenylosuccinate.[8] Subsequently, adenylosuccinate lyase (ADSL) cleaves adenylosuccinate to yield AMP and fumarate.

Inhibition by this compound's Metabolite

L-alanosine is intracellularly converted to L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide. This metabolite acts as a potent competitive inhibitor of adenylosuccinate synthetase.[7] By blocking ADSS, the this compound metabolite prevents the synthesis of adenylosuccinate, thereby depleting the cell of AMP and subsequently ADP and ATP. This depletion of the adenine nucleotide pool has profound effects on cellular processes, including DNA and RNA synthesis, energy metabolism, and cell signaling, ultimately leading to cytotoxicity in rapidly proliferating cancer cells.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound and its active metabolite against adenylosuccinate synthetase has been quantified in several studies. The data clearly demonstrates that the metabolite is a significantly more potent inhibitor than the parent compound.

| Compound | Target Enzyme | Organism/Cell Line | Inhibition Constant (Ki) | IC50 | Reference(s) |

| L-Alanosine | Adenylosuccinate Synthetase | Murine Leukemia (L5178Y/AR) | 57.23 mM | Not Reported | [7] |

| L-Alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide | Adenylosuccinate Synthetase | Murine Leukemia (L5178Y/AR) | 0.228 µM | Not Reported | [7] |

| L-Alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide | Adenylosuccinate Lyase | Rat Skeletal Muscle | ~1.3 µM and ~1.5 µM | Not Reported | [9] |

| L-Alanosine | Various Cancer Cell Lines | NCI-60 Panel | Not Reported | Mean GI50 of 10 µM | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound as an inhibitor of adenylosuccinate synthetase.

In Vitro Adenylosuccinate Synthetase Activity Assay (Coupled Spectrophotometric Assay)

This protocol describes a continuous spectrophotometric assay to measure the activity of mammalian adenylosuccinate synthetase by coupling the production of GDP to the oxidation of NADH.

Principle:

The production of GDP by adenylosuccinate synthetase is coupled to the pyruvate kinase (PK) and lactate dehydrogenase (LDH) system. PK converts GDP and phosphoenolpyruvate (PEP) to GTP and pyruvate. LDH then catalyzes the oxidation of NADH to NAD+ while reducing pyruvate to lactate. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically and is directly proportional to the activity of adenylosuccinate synthetase.

Reagents:

-

Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT.

-

Enzyme Mix: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH) in assay buffer.

-

Substrate Mix: Inosine monophosphate (IMP), L-aspartate, Guanosine triphosphate (GTP), Phosphoenolpyruvate (PEP), and NADH in assay buffer.

-

Enzyme: Purified mammalian adenylosuccinate synthetase.

-

Inhibitor: L-alanosine or its active metabolite.

Procedure:

-

Prepare the assay buffer and all reagent solutions.

-

In a 96-well UV-transparent plate, add the following to each well:

-

Assay Buffer

-

Enzyme Mix (to a final concentration of ~10 units/mL PK and ~15 units/mL LDH)

-

Substrate Mix (to a final concentration of desired [IMP], [Aspartate], [GTP], 1 mM PEP, and 0.2 mM NADH)

-

Inhibitor at various concentrations (or vehicle control).

-

-

Incubate the plate at 37°C for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding purified adenylosuccinate synthetase to each well.

-

Immediately place the plate in a microplate reader capable of reading absorbance at 340 nm.

-

Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes) at 37°C.

-

Calculate the initial reaction velocity (rate of NADH oxidation) from the linear portion of the absorbance vs. time curve.

-

To determine Ki, perform the assay with varying concentrations of one substrate while keeping the others constant, in the presence of different fixed concentrations of the inhibitor.

Cell-Based Assay: Seahorse XF Mito Stress Test

This protocol outlines the use of the Agilent Seahorse XF Analyzer to assess the impact of this compound on mitochondrial respiration in live cancer cells.

Principle:

The Seahorse XF Mito Stress Test measures the oxygen consumption rate (OCR) of cells in real-time. By sequentially injecting mitochondrial inhibitors (oligomycin, FCCP, and a mix of rotenone and antimycin A), key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity, can be determined. This compound's effect on purine synthesis can impact mitochondrial function, which can be quantified with this assay.

Materials:

-

Cancer cell line of interest (e.g., MTAP-deficient glioblastoma cells).

-

Seahorse XF Cell Culture Microplates.

-

Seahorse XF Analyzer.

-

Seahorse XF Calibrant.

-